rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbaldehyde, trans
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Overview
Description
rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbaldehyde, trans: is a chiral cyclopropane derivative featuring a thiophene ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropanation Reaction: : The synthesis of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbaldehyde typically begins with the cyclopropanation of a suitable alkene precursor. This can be achieved using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane ring.
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Thiophene Introduction: : The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a cyclopropane halide in the presence of a palladium catalyst.
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Aldehyde Formation: : The final step involves the oxidation of a primary alcohol to an aldehyde. This can be accomplished using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the synthesis of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbaldehyde would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The aldehyde group in rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.
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Reduction: : The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The thiophene ring can undergo electrophilic substitution reactions, such as nitration or bromination, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), bromine in acetic acid.
Major Products Formed
Oxidation: 2-(thiophen-2-yl)cyclopropane-1-carboxylic acid.
Reduction: 2-(thiophen-2-yl)cyclopropane-1-methanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbaldehyde serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. Its chiral nature makes it useful for investigating stereoselective processes and the role of chirality in biological systems.
Medicine
In medicinal chemistry, rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbaldehyde is explored for its potential as a pharmacophore. The presence of the thiophene ring and aldehyde group can interact with biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of novel polymers and materials with unique electronic properties due to the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(phenyl)cyclopropane-1-carbaldehyde: Similar structure but with a phenyl ring instead of a thiophene ring.
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carbaldehyde imparts unique electronic properties compared to its analogs with phenyl, furan, or pyridine rings. Thiophene is known for its ability to participate in conjugated systems, making this compound particularly interesting for applications in materials science and electronic devices.
Properties
CAS No. |
2416645-24-2 |
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Molecular Formula |
C8H8OS |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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